Cinnamic Acid

Description

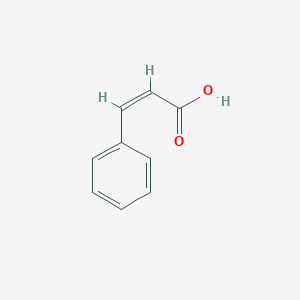

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Record name | cinnamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cinnamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022489 | |

| Record name | E-Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour | |

| Record name | Cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

298.00 to 300.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol) | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

140-10-3, 621-82-9 | |

| Record name | trans-Cinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | E-Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U14A832J8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 °C | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pharmacological Screening of New Cinnamic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a privileged scaffold in medicinal chemistry.[1] Its structure, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, offers multiple points for chemical modification, leading to a diverse array of synthetic analogs with enhanced biological activities.[1][2] These derivatives have garnered significant attention for their therapeutic potential across a wide spectrum of diseases, including cancer, microbial infections, diabetes, and neurological disorders.[1][2][3][4] The biological efficacy of these analogs is heavily influenced by the nature and position of substituents on the this compound backbone.[1] This technical guide provides an in-depth overview of the pharmacological screening of novel this compound analogs, detailing experimental protocols, presenting quantitative data for comparative analysis, and visualizing key cellular pathways and experimental workflows.

Synthesis of this compound Analogs

The synthesis of novel this compound derivatives is a cornerstone of their pharmacological exploration. Various synthetic strategies are employed to generate libraries of analogs for screening.

General Synthetic Approaches:

-

Knoevenagel Condensation: This is a widely used method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine and piperidine.[5][6]

-

Perkin Reaction: This reaction can also be employed for the synthesis of cinnamic acids, though it may lead to the formation of unwanted side products.[3]

-

Amidation and Esterification: The carboxylic acid group of this compound is a common site for modification to produce amides and esters. This can be achieved by first converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with an appropriate amine or alcohol.[7][8] Other methods include using coupling agents or enzymatic synthesis.[3][8]

In Vitro Pharmacological Screening

A battery of in vitro assays is essential for the initial pharmacological characterization of new this compound analogs. These assays provide crucial information on their biological activity, potency, and mechanism of action.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents, targeting various cancer cell lines.[5][7][9][10]

Quantitative Data: Anticancer Activity of this compound Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5 | A-549 (Lung) | 10.36 | [7] |

| 1 | A-549 (Lung) | 11.38 | [7] |

| 9 | A-549 (Lung) | 11.06 | [7] |

| 4ii | HT-29 (Colon) | >150 | [5] |

| 4ii | A-549 (Lung) | >150 | [5] |

| 4ii | OAW-42 (Ovarian) | >150 | [5] |

| 4ii | MDA-MB-231 (Breast) | 110 | [5] |

| 4ii | HeLa (Cervical) | 120 | [5] |

| 7f | HCT116 (Colon) | 71 | [9] |

| 9c | HCT116 (Colon) | 76 | [9] |

| 9f | HCT116 (Colon) | 99 | [9] |

| Compound 3 | P-388 (Murine Leukemia) | 0.5 µg/mL | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A-549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 hours. A positive control (e.g., colchicine) and a vehicle control (e.g., DMSO) should be included.[7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: MMP-9 Inhibition in Cancer

Several studies suggest that this compound derivatives can inhibit matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in many cancers and involved in tumor invasion and metastasis.[7]

Caption: Inhibition of MMP-9 by this compound analogs prevents ECM degradation.

Antimicrobial Activity

This compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[1][4][12]

Quantitative Data: Antimicrobial Activity of this compound Analogs

| Compound ID | Microorganism | MIC (mg/L) | Reference |

| DM2 | S. aureus | 16-64 | [12] |

| 27 | S. aureus | - | [1] |

| 20 | M. tuberculosis H37Ra | - | [1] |

| Methyl 2-nitro cinnamate | Candida albicans | 128 µg/mL | [4] |

| Methyl caffeate | Candida albicans | 128 µg/mL | [4] |

| Butyl cinnamate (6) | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 626.62 µM | [13] |

| Ethyl cinnamate (3) | Fungal strains | 726.36 µM | [13] |

| Methyl cinnamate (2) | Fungal strains | 789.19 µM | [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for the in vitro antimicrobial screening of this compound analogs.

Antioxidant Activity

Many this compound derivatives, particularly those with phenolic hydroxyl groups, exhibit potent antioxidant properties by scavenging free radicals.[5][10][14]

Quantitative Data: Antioxidant Activity of this compound Analogs

| Compound ID | Assay | Activity | Reference |

| 1-4 | DPPH Radical Scavenging | Active | [5] |

| 1-4 | Hydroxyl Radical Scavenging | Active | [5] |

| 1-4 | Superoxide Radical Scavenging | Active | [5] |

| 1-4 | ABTS+ Decolorization | Active | [5] |

| 1-4 | Inhibition of Linoleic Acid Peroxidation | Active | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

In Vivo Pharmacological Screening

Promising candidates from in vitro screening are further evaluated in animal models to assess their efficacy and safety in a whole organism.

Antidiabetic Activity

Certain this compound derivatives have shown potential as insulin-releasing agents, making them interesting for the treatment of diabetes.[3] For instance, derivatives with m-hydroxy or p-methoxy substitutions have been identified as effective insulin secretagogues.[3]

Experimental Protocol: In Vivo Antidiabetic Study in Rats

-

Animal Model: Use streptozotocin-induced diabetic rats as a model for type 1 diabetes.

-

Compound Administration: Administer the test compounds to the diabetic rats orally or via intraperitoneal injection for a specified period.

-

Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals.

-

Biochemical Analysis: At the end of the study, collect blood samples to measure insulin levels, lipid profiles, and markers of liver and kidney function.

-

Histopathology: Perform histopathological examination of the pancreas to assess the effects on islet cells.

Hepatoprotective Activity

The protective effects of this compound analogs against liver damage can be investigated in animal models.

Experimental Protocol: CCl4-Induced Hepatotoxicity Model

-

Animal Model: Induce acute liver injury in rats or mice using a single dose of carbon tetrachloride (CCl4).[15]

-

Pretreatment: Administer the test compounds to the animals for a few days before CCl4 intoxication.[15]

-

Assessment of Liver Damage: 24-48 hours after CCl4 administration, collect blood to measure liver enzymes (ALT, AST) and bilirubin.[15]

-

Histopathology: Euthanize the animals and collect liver tissue for histopathological analysis to assess the degree of necrosis, inflammation, and steatosis.[15]

Conclusion

The pharmacological screening of new this compound analogs is a dynamic and promising area of drug discovery. The versatility of the this compound scaffold allows for the generation of a vast chemical space with diverse biological activities. A systematic screening approach, combining robust in vitro assays with relevant in vivo models, is crucial for identifying lead compounds with therapeutic potential. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel this compound-based therapeutics. The continued exploration of this class of compounds holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and metabolic disorders.

References

- 1. This compound Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Pharmacological Potential of this compound and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel this compound Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Recent advances in synthetic approaches for bioactive this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Natural this compound Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Natural sources and extraction methods for cinnamic acid

An In-depth Technical Guide to the Natural Sources and Extraction Methods of Cinnamic Acid

Introduction

This compound (trans-3-phenyl-2-propenoic acid) is an unsaturated aromatic carboxylic acid with the formula C₆H₅-CH=CH-COOH.[1] It is a white crystalline compound with a honey-like odor, slightly soluble in water but freely soluble in many organic solvents.[1][2] Naturally occurring primarily as the trans-isomer, this compound is a central intermediate in the biosynthesis of a vast array of natural products in plants, including flavonoids, lignols, coumarins, and stilbenes, via the phenylpropanoid pathway.[1] Its derivatives are noted for various pharmacological activities, including antimicrobial, antioxidant, anticancer, and antidiabetic properties.[3][4] This guide provides a comprehensive overview of the principal natural sources of this compound and details the modern and conventional methodologies for its extraction and quantification, tailored for researchers and drug development professionals.

Principal Natural Sources

This compound and its derivatives are ubiquitously found in the plant kingdom.[5] While it can be found in small amounts in many fruits, vegetables, and whole grains, higher concentrations are typically located in specific plant families and tissues.[4]

Key natural sources include:

-

Cinnamon: The inner bark of trees from the Cinnamomum genus, particularly Cinnamomum cassia (Chinese cinnamon) and Cinnamomum burmanii, is a primary commercial source.[4][6][7] Cinnamaldehyde is the major component of cinnamon oil, but this compound is also a significant constituent.[8]

-

Storax and Balsams: Resinous exudates from trees of the genus Liquidambar (Storax) and other balsams like Peruvian balsam are rich traditional sources.[1][2]

-

Shea Butter: This fat extracted from the nut of the African shea tree (Vitellaria paradoxa) also contains this compound.[2]

-

Allium Species: Derivatives of this compound have been isolated from the bulbs of plants like Allium tripedale.[9][10]

-

Viola Species: The whole plant of Viola betonicifolia has been shown to contain novel this compound derivatives.[3]

Extraction Methodologies

The extraction of this compound from plant matrices involves separating the compound from various other phytochemicals. The choice of method depends on factors such as the nature of the source material, desired purity, yield, and environmental considerations. A generalized workflow from raw material to purified compound is illustrated below.

Conventional Extraction Methods

These traditional methods often involve simple solvent extraction but may require longer extraction times and larger solvent volumes.

Maceration is a simple technique involving soaking the plant material in a solvent for a specified period.

-

Experimental Protocol (Adapted from Viola betonicifolia extraction)[3]:

-

Air-dry and finely powder the plant material.

-

Submerge the powder (e.g., 1.98 kg) in a suitable solvent (e.g., methanol) at room temperature.

-

Allow the mixture to stand for an extended period (e.g., 14 days) with occasional agitation.

-

Filter the mixture to separate the extract from the solid plant residue.

-

Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield the crude extract.

-

For higher purity, the crude extract can be re-dissolved and partitioned with solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate).

-

This method uses heating to accelerate the extraction process.

-

Experimental Protocol (Adapted from Cinnamomum cassia extraction)[8]:

-

Place the powdered sample (e.g., 2.5 g) into a flask compatible with a reflux apparatus.

-

Add a specified volume of extraction solvent (e.g., 50 mL of aqueous ethanol).

-

Connect the flask to a condenser and heat the mixture to the solvent's boiling point using a water bath.

-

Maintain the reflux for a predetermined duration (e.g., 2.25 hours).[5]

-

After the extraction period, turn off the heat and allow the apparatus to cool to room temperature.

-

Filter the extract through appropriate filter paper (e.g., Whatman No. 41) to remove solid residues.

-

Store the resulting extract at 4 ± 1 °C for further analysis.

-

Modern "Green" Extraction Methods

These techniques offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.[5]

MAE utilizes microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.

-

Experimental Protocol (Adapted from Cinnamomum cassia extraction)[8][11]:

-

Accurately weigh the powdered sample (e.g., 2.5 g) and place it into a microwave-safe extraction vessel.

-

Add the extraction solvent (e.g., 50 mL of 59% ethanol).

-

Place the vessel in a microwave extractor (e.g., operating at 2450 MHz).

-

Apply the optimized microwave power (e.g., 147.5 W) for the specified duration (e.g., 3.4 minutes).

-

Once the extraction is complete, carefully remove the vessel and allow it to cool to room temperature.

-

Filter the extract through Whatman No. 41 filter paper.

-

Adjust the final volume to 50 mL with the extraction solvent and store at 4 ± 1 °C until analysis.

-

UAE employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.

-

Experimental Protocol (General procedure based on comparative studies)[8]:

-

Place the powdered sample (e.g., 2.5 g) in an extraction flask.

-

Add the extraction solvent (e.g., 50 mL of aqueous ethanol).

-

Submerge the flask in an ultrasonic bath operating at a specified frequency (e.g., 40 kHz) and power.

-

Conduct the sonication for the optimized time (e.g., 33 minutes).[5]

-

After extraction, filter the mixture to remove solid particles.

-

Store the clarified extract for subsequent quantification.

-

Quantitative Data on this compound Extraction

The yield of this compound is highly dependent on the natural source, the extraction method employed, and the solvent used. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Extraction Methods and Solvents for trans-Cinnamic Acid from Cinnamomum burmanii Dry Extract [7][12]

| Extraction Method | Solvent | trans-Cinnamic Acid Content (mg/g dry extract) |

| Maceration | 96% Ethanol | 151.35 ± 1.24 |

| Maceration | 70% Ethanol | Not Reported |

| Maceration | 50% Ethanol | 74.258 ± 4.86 |

| Soxhletation | 96% Ethanol | Not Reported |

| Infundation | Water (Aquadest) | Not Reported |

| Note: The study highlighted that 96% and 70% ethanol had a significant effect on the yield, with 96% ethanol via maceration providing the highest content.[7] |

Table 2: Comparison of Green Extraction Methods for this compound from Cinnamomum cassia [5][8]

| Extraction Method | Optimal Conditions | This compound Yield | Total Yield (%) |

| MAE | 59% Ethanol, 147.5 W, 3.4 min | 6.48 mg/100 mL | 0.89% |

| UAE | 65% Ethanol, 150 W, 33.1 min | Not specified, lower than MAE | Not specified, lower than MAE |

| RE | 65% Ethanol, 150 W, 2.25 hrs | Comparable to MAE | Comparable to MAE |

| Note: MAE was concluded to be the most efficient method due to the highest yield combined with the lowest consumption of time, energy, and solvent.[8] |

Biosynthesis of this compound

This compound is a cornerstone of secondary metabolism in plants, produced via the phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine, which is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid.[1]

Conclusion

This compound is a valuable natural compound found in various plant sources, most notably cinnamon bark. Its extraction can be achieved through both conventional and modern green techniques. While traditional methods like maceration and reflux extraction are effective, modern approaches such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages in terms of efficiency, speed, and sustainability.[8] The selection of an appropriate solvent system, particularly aqueous ethanol, is critical for maximizing yield.[7] The protocols and quantitative data presented in this guide serve as a foundational resource for the efficient isolation and analysis of this compound for research and development purposes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 621-82-9 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. Optimization of green extraction methods for this compound and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of this compound Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

Cinnamic Acid Derivatives: A Technical Guide to Biological Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a foundational scaffold for a vast array of derivatives with significant therapeutic potential.[1][2] Its structure, featuring a benzene ring, an alkene double bond, and a carboxylic acid group, allows for diverse chemical modifications, leading to compounds with enhanced biological activities.[1][3] This technical guide provides an in-depth exploration of the biological efficacy of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. The content herein is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and underlying signaling pathways.

Anticancer Activity

This compound derivatives have demonstrated notable anticancer effects across a range of cancer cell lines, including breast, colon, and lung cancer.[2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways.[1][2]

Quantitative Anticancer Data

The cytotoxic effects of various this compound derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast) | ~3.2 | [4] |

| trans-Cinnamic acid (t-CA) | HT29 (Colon) | 250 | [4] |

| Compound 5 (a novel derivative) | A-549 (Lung) | 10.36 | [5] |

| Methyl-substituted amide derivatives (1, 5, 9) | A-549 (Lung) | 10.36 - 11.38 | [5] |

| Compound 4ii | Multiple cell lines | Potent inhibitor | [6] |

| This compound amides (various) | A-549 (Lung) | 10 - 18 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.[7]

Signaling Pathway: MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9] this compound derivatives, such as cinnamaldehyde, can induce apoptosis in cancer cells by activating the MAPK pathway, specifically the JNK and p38 kinases.[10]

Caption: this compound derivatives can induce apoptosis via the MAPK pathway.

Antimicrobial Activity

This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[11][12] Their mechanism of action often involves the disruption of cell membranes, inhibition of essential enzymes, and prevention of biofilm formation.[2] The nature of substituents on the this compound scaffold plays a crucial role in determining the potency and spectrum of antimicrobial efficacy.[1]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Derivative | Microorganism | MIC (µM) | Reference |

| This compound | Mycobacterium tuberculosis | 250 - 675 | [2] |

| This compound | Aspergillus niger | 844 | [11] |

| This compound | Candida albicans | 405 | [11] |

| 4-methoxythis compound | Various bacteria and fungi | 50.4 - 449 | [13] |

| 4-Coumaric acid | Mycobacterium tuberculosis H37Rv | 244 | [13] |

| 3-O-caffeoylquinic acid | E. coli and S. aureus | 282 | [11] |

| Butyl cinnamate | Various fungi | 626.62 | [14] |

| 4-isopropylbenzylcinnamide | Various bacteria | 458.15 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Antimicrobial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

This compound derivatives possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[2] A key mechanism is the inhibition of the NF-κB signaling pathway.[2]

Quantitative Anti-inflammatory Data

| Derivative | Assay | Effect | Reference |

| Ferulic acid dimer | COX-2 expression in RAW 264.7 cells | Marked inhibition at 10 µM | [15] |

| Iso-ferulic acid | COX-2 expression in RAW 264.7 cells | Inhibition at 100 µM | [15] |

| Cinnamic aldehyde, alcohol, acid | NF-κB and IκBα protein expression | Inhibition at 50 µM | [16] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO concentration is determined using the Griess reagent.[17][18]

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate.[19]

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.[19]

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[17][19]

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[17]

-

Absorbance Measurement: Measure the absorbance at 550 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.[18]

-

Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without treatment.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[20][21] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, like LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[22] this compound derivatives can inhibit this pathway, thereby reducing inflammation.[2]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Antioxidant Activity

Many this compound derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[16] They can scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[6]

Quantitative Antioxidant Data

| Derivative | Assay | IC50 or % Scavenging | Reference |

| Ferulic acid | DPPH radical scavenging | IC50: 0.145 mM | [15] |

| Ferulic acid dimer | DPPH radical scavenging | IC50: 3.16 mM | [15] |

| Iso-ferulic acid | DPPH radical scavenging | IC50: 40.20 mM | [15] |

| Indole-based caffeic acid amides | DPPH radical scavenging | IC50: 50.98 - 136.8 µM | [23] |

| Compound 5c (ester derivative) | DPPH radical scavenging | IC50: 56.35 µg/ml | [24] |

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[25][26][27]

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[25]

-

Sample Preparation: Prepare various concentrations of the this compound derivative in methanol.

-

Reaction Mixture: Mix the sample solutions with the DPPH solution.[25]

-

Incubation: Incubate the mixture in the dark for 30 minutes.[25]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[25]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[25]

Neuroprotective Effects

This compound derivatives, such as caffeic acid, have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][28]

Experimental Evidence

Pre-treatment of SH-SY5Y human neuroblastoma cells with caffeic acid has been shown to significantly suppress cell death and apoptosis induced by hydrogen peroxide (H2O2).[28] The protective mechanism involves a decrease in reactive oxygen species (ROS) and lipid peroxidation, an increase in catalase activity, and the regulation of apoptotic and anti-apoptotic genes.[28]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

Principle: To evaluate the protective effect of a compound against an induced neurotoxic insult in a neuronal cell line.

Procedure:

-

Cell Culture: Culture SH-SY5Y cells.

-

Pre-treatment: Pre-treat the cells with the this compound derivative for a specific duration.[28]

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as H2O2, to induce oxidative stress and cell death.[28][29]

-

Cell Viability Assessment: Measure cell viability using the MTT assay.[28]

-

Apoptosis and Oxidative Stress Markers: Analyze markers of apoptosis (e.g., caspase activity, TUNEL assay) and oxidative stress (e.g., ROS levels, lipid peroxidation).[28]

Conclusion

This compound derivatives represent a versatile and promising class of bioactive compounds with a wide range of pharmacological activities. Their efficacy as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents is well-documented in the scientific literature. The structure-activity relationships of these derivatives are a key area of ongoing research, with the nature and position of substituents on the core this compound structure significantly influencing their biological effects. This technical guide provides a foundational understanding of their potential, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in harnessing the therapeutic power of these natural product-inspired molecules. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising preclinical findings into novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel this compound-Based Antimicrobials [mdpi.com]

- 3. Experimental Evidence of Caffeic Acid’s Neuroprotective Activity in Alzheimer’s Disease: In Vitro, In Vivo, and Delivery-Based Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Novel this compound Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. cusabio.com [cusabio.com]

- 10. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ferulic acid dimer inhibits lipopolysaccharide-stimulated cyclooxygenase-2 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. KoreaMed Synapse [synapse.koreamed.org]

- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. DPPH Free Radical Scavenging Activity of this compound Derivatives | Sak-Aiem | Proceedings National & International Conference [journalgrad.ssru.ac.th]

- 25. acmeresearchlabs.in [acmeresearchlabs.in]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Caffeic acid prevents hydrogen peroxide-induced oxidative damage in SH-SY5Y cell line through mitigation of oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Antioxidant Properties of Cinnamic Acid Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cinnamic acid and its derivatives represent a significant class of naturally occurring phenolic compounds found in various plants, fruits, and vegetables.[1] Renowned for their low toxicity and broad spectrum of biological activities, these compounds are promising candidates for drug development.[2][3] Many this compound derivatives, particularly those featuring phenolic hydroxyl groups, are potent antioxidants with considerable health benefits attributed to their strong free radical scavenging properties.[2][3][4] This technical guide provides an in-depth exploration of the antioxidant properties of this compound derivatives, focusing on their structure-activity relationships, mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Structure-Activity Relationship

The antioxidant capacity of this compound derivatives is intrinsically linked to their chemical structure. The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring, as well as the characteristics of the propenoic acid side chain, are key determinants of their activity.

-

Hydroxyl Groups: The presence of hydroxyl groups is a primary feature responsible for the antioxidant and free radical-scavenging activity.[5] These groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating oxidative chain reactions.[5] Dihydroxy derivatives, such as caffeic acid, generally exhibit higher antioxidant capacity than monohydroxy derivatives like p-coumaric acid.[6]

-

Methoxy Groups: The introduction of electron-donating methoxy groups, as seen in ferulic and sinapic acids, can increase the stability of the resulting phenoxyl radical after hydrogen donation.[7] This enhanced stability facilitates a more rapid hydrogen transfer to free radicals, boosting antioxidant activity.[7]

-

The Propenoic Acid Side Chain: The α,β-unsaturated carbonyl structure in the side chain acts as a Michael acceptor, which is crucial for the indirect antioxidant mechanism involving the activation of the Nrf2 pathway.[1]

dot

Caption: Key structural determinants of the antioxidant activity of this compound derivatives.

Mechanisms of Antioxidant Action

This compound derivatives exert their antioxidant effects through two primary mechanisms: direct radical scavenging and indirect action via the modulation of cellular signaling pathways.

Direct Radical Scavenging

The most direct mechanism is the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize reactive oxygen species (ROS) and other free radicals.[5] This process transforms the antioxidant into a relatively stable phenoxyl radical, which, due to resonance delocalization, is less reactive and unable to propagate the oxidative chain reaction.

Indirect Antioxidant Effects: The Nrf2-ARE Pathway

A critical indirect mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9]

-

Under Normal Conditions: Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][10]

-

Under Oxidative Stress/In the Presence of Inducers: this compound derivatives, with their α,β-unsaturated carbonyl structure, can react with cysteine residues on Keap1.[1] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and accumulation of Nrf2.

-

Nuclear Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.[8][10] This binding initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in glutathione (GSH) synthesis.[1][8] This cellular defense system enhances the endogenous antioxidant capacity.[1]

dot

Caption: Activation of the Nrf2-ARE pathway by this compound derivatives.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of this compound derivatives is frequently quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity.

| Derivative | Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) | Source |

| This compound | DPPH | 0.18 | Vitamin C | 0.12 | [11] |

| Cinnamyl Acetate | DPPH | 0.16 | Vitamin C | 0.12 | [11] |

| Caffeic Acid Derivatives | DPPH | Generally lower than Trolox | Trolox | - | [5] |

| Ferulic Acid | DPPH | - | - | - | [5] |

| p-Coumaric Acid | DPPH | - | - | - | [5] |

| Sinapic Acid Derivative | DPPH | Highest activity among tested esters | - | - | [7] |

Note: IC₅₀ values can vary significantly based on specific experimental conditions. This table provides a comparative overview based on cited literature.

Experimental Protocols

A variety of standardized methods are employed to evaluate the antioxidant activity of this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common assays for evaluating direct radical scavenging.

-

Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 515-517 nm.[7] When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[7][11]

-

Methodology:

-

Preparation of Reagents: A stock solution of the test compound (this compound derivative) is prepared in a suitable solvent (e.g., methanol). A working solution of DPPH in the same solvent is also prepared.

-

Reaction: A specific volume of the DPPH solution is mixed with various concentrations of the test compound. A control sample containing only the solvent and DPPH is also prepared.[11]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: The absorbance of each solution is measured using a UV-Vis spectrophotometer at the characteristic wavelength of DPPH (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity (RSA) or inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[11]

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the corresponding concentrations of the test compound.[11]

-

dot

Caption: A typical workflow for determining antioxidant activity using the DPPH assay.

Other Common Assays

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺). This assay is applicable to both hydrophilic and lipophilic compounds.[4]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[12]

-

CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: Similar to FRAP, this assay is based on the reduction of Cu²⁺ to Cu⁺ by the antioxidant.[12]

-

Cell-Based Assays: To assess antioxidant activity in a more biologically relevant context, cell lines like HepG2 or yeast models (Saccharomyces cerevisiae) are used.[1][12] Cells are subjected to oxidative stress (e.g., with H₂O₂), and the protective effect of the this compound derivative is measured by assessing cell viability or the expression of antioxidant enzymes.[12]

Conclusion and Future Perspectives

This compound derivatives are a versatile class of compounds with well-documented antioxidant properties. Their activity stems from both direct radical scavenging, facilitated by hydroxyl groups, and the indirect modulation of cellular defense systems via the Nrf2-ARE pathway. The structure-activity relationship is well-defined, providing a clear rationale for the design and synthesis of novel derivatives with enhanced potency.

For drug development professionals, this compound derivatives offer a promising scaffold for creating therapeutics to combat conditions associated with oxidative stress, such as neurodegenerative diseases, inflammation, and cancer.[4][13] Future research should focus on optimizing their pharmacokinetic properties to improve bioavailability and translating the potent in vitro antioxidant activity into in vivo therapeutic efficacy.

References

- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and antimicrobial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Novel this compound Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxythis compound Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. biomedres.us [biomedres.us]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Pharmacological Potential of this compound and Derivatives: A Comprehensive Review [mdpi.com]

Cinnamic Acid: A Pivotal Precursor in the Phenylpropanoid Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cinnamic acid stands as a central intermediate in the vast and intricate network of the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a myriad of natural products in plants, including lignols, flavonoids, isoflavonoids, coumarins, stilbenes, and many other phenolic compounds.[1][2][3] These molecules are not only crucial for plant growth, development, and defense but also possess a wide range of pharmacological activities, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the role of this compound as a precursor in this vital metabolic route, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Phenylpropanoid Pathway: From Phenylalanine to Activated Precursors

The journey of the phenylpropanoid pathway begins with the aromatic amino acid L-phenylalanine. A series of three enzymatic reactions, collectively known as the general phenylpropanoid pathway, converts L-phenylalanine into 4-coumaroyl-CoA, a key activated intermediate that serves as the branching point for the synthesis of various downstream products. This compound is the second molecule in this core sequence.

-

Phenylalanine Ammonia-Lyase (PAL): The gateway enzyme, PAL (EC 4.3.1.24), catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[2] This irreversible step commits carbon flux from primary metabolism to the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): Following its formation, trans-cinnamic acid is hydroxylated at the C4 position of its phenyl ring by cinnamate-4-hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450 monooxygenase. This reaction yields p-coumaric acid.[4]

-

4-Coumarate-CoA Ligase (4CL): The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid by 4-coumarate-CoA ligase (4CL; EC 6.2.1.12). This enzyme catalyzes the formation of a high-energy thioester bond with coenzyme A, producing 4-coumaroyl-CoA.[5][6] This activated molecule is then channeled into various branch pathways leading to the synthesis of a diverse array of secondary metabolites.

Quantitative Data: Enzyme Kinetics and Metabolic Production

The efficiency of the phenylpropanoid pathway and the production of its downstream metabolites are governed by the kinetic properties of its enzymes and the overall metabolic flux. Below are tables summarizing key quantitative data related to the enzymes involved in the initial steps of the pathway and examples of metabolite production from this compound precursors.

Table 1: Kinetic Parameters of Key Enzymes in the General Phenylpropanoid Pathway

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | Musa cavendishii (Banana) | L-Phenylalanine | 1450 | 0.15 (µmol/min/mg protein) | [7] |

| Cyathobasis fruticulosa | L-Phenylalanine | - | 64.9 (U/mg) | [8] | |

| Cinnamate-4-Hydroxylase (C4H) | Glycine max (Soybean) - GmC4H2 | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 | [4] |

| Glycine max (Soybean) - GmC4H14 | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 | [4] | |

| Glycine max (Soybean) - GmC4H20 | trans-Cinnamic acid | 3.83 ± 0.44 | 0.13 | [4] | |

| Anthoceros agrestis (expressed in P. patens) | trans-Cinnamic acid | 17.3 | - | [9] | |

| 4-Coumarate-CoA Ligase (4CL) | Arabidopsis thaliana - At4CL2 | Caffeic acid | - | - | [10] |

| Populus trichocarpa x P. deltoides | 4-Coumaric acid | - | - | [11] |

Table 2: Production of Phenylpropanoids from this compound and its Precursors in Engineered Microorganisms

| Host Organism | Precursor | Product | Titer (mg/L) | Reference |

| Escherichia coli | L-Phenylalanine | trans-Cinnamic acid | 597 | [12] |

| Escherichia coli | L-Tyrosine | p-Coumaric acid | 525 | [12] |

| Escherichia coli | Phenylalanine | Pinocembrin | 429 | [13] |

| Escherichia coli | Tyrosine | Naringenin | 119 | [13] |

| Yarrowia lipolytica | This compound | p-Coumaric acid | - | [14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the phenylpropanoid pathway, focusing on the enzymes that utilize and produce this compound.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)

This protocol is adapted from procedures used for plant and microbial PAL.[8][16][17][18][19]

Materials:

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.8), 10 mM 2-mercaptoethanol, 1 mM EDTA, 2.5% (w/v) PVP-40.

-

Assay Buffer: 100 mM Tris-HCl (pH 8.8).

-

Substrate Solution: 40 mM L-phenylalanine in Assay Buffer.

-

Stopping Solution: 4 M HCl.

-

UV-Vis Spectrophotometer.

-

Centrifuge.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue (e.g., 1 g) in ice-cold Extraction Buffer (e.g., 5 mL).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 900 µL of Assay Buffer and 100 µL of Substrate Solution.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the enzyme extract to the reaction mixture.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of Stopping Solution.

-

-

Measurement:

-

Measure the absorbance of the reaction mixture at 290 nm against a blank (a reaction mixture where the enzyme was added after the stopping solution). The formation of trans-cinnamic acid results in an increase in absorbance at this wavelength.

-

-

Calculation:

-

Calculate the PAL activity using a standard curve of trans-cinnamic acid. One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

-

Protocol 2: Cinnamate-4-Hydroxylase (C4H) Activity Assay (Microsomal Fraction)

This protocol is based on methods for assaying this membrane-bound cytochrome P450 enzyme.[3][4][20]

Materials:

-

Homogenization Buffer: 100 mM potassium phosphate (pH 7.6), 10% (v/v) glycerol, 2 mM DTT, 1 mM EDTA.

-

Resuspension Buffer: 50 mM potassium phosphate (pH 7.6).

-

Assay Mixture: 50 mM potassium phosphate (pH 7.6), 10 µM trans-cinnamic acid, 1 mM NADPH.

-

Stopping Solution: Concentrated HCl or ethyl acetate.

-

HPLC system with a C18 column.

-

Ultracentrifuge.

Procedure:

-

Microsome Isolation:

-

Homogenize plant tissue in ice-cold Homogenization Buffer.

-

Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) for 15 minutes to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the microsomal fraction.

-

Wash the pellet with Homogenization Buffer without DTT and resuspend it in a minimal volume of Resuspension Buffer.

-

-

Enzyme Assay:

-

Initiate the reaction by adding a known amount of microsomal protein (e.g., 50-100 µg) to the pre-warmed Assay Mixture.

-

Incubate at 25-30°C for 15-30 minutes with shaking.

-

Stop the reaction by adding a small volume of concentrated HCl and extracting the product with ethyl acetate.

-

-

Quantification:

-

Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the sample by HPLC to quantify the formation of p-coumaric acid. Use a standard curve of authentic p-coumaric acid for quantification.

-

Protocol 3: Expression and Purification of 4-Coumarate-CoA Ligase (4CL) in E. coli

This protocol outlines the general steps for producing recombinant 4CL for in vitro studies.[21][22][23][24]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression vector with a suitable tag (e.g., His-tag).

-

LB medium with appropriate antibiotics.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Wash Buffer (e.g., Lysis Buffer with 20-50 mM imidazole).

-

Elution Buffer (e.g., Lysis Buffer with 250-500 mM imidazole).

-

Affinity chromatography column (e.g., Ni-NTA).

-

SDS-PAGE equipment.

Procedure:

-

Transformation and Expression:

-

Transform the E. coli expression strain with the 4CL expression vector.

-

Grow a starter culture overnight and then inoculate a larger volume of LB medium.

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

-

Cell Lysis and Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto the pre-equilibrated affinity chromatography column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the tagged 4CL protein with Elution Buffer.

-

-

Analysis:

-

Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the recombinant 4CL.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Visualizing the Phenylpropanoid Pathway and Experimental Workflows

Diagrams are essential for understanding the complex relationships within metabolic pathways and experimental procedures. The following diagrams are generated using the Graphviz (DOT language) to illustrate the core concepts discussed in this guide.

Caption: The general phenylpropanoid pathway leading to diverse secondary metabolites.

Caption: A typical experimental workflow for metabolic engineering.

Caption: Transcriptional regulation of the phenylpropanoid pathway by MYB factors.

References

- 1. Frontiers | this compound and Sorbic acid Conversion Are Mediated by the Same Transcriptional Regulator in Aspergillus niger [frontiersin.org]

- 2. osti.gov [osti.gov]

- 3. osti.gov [osti.gov]

- 4. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural, functional and evolutionary diversity of 4-coumarate-CoA ligase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Metabolic engineering of plant secondary metabolites: prospects and its technological challenges [frontiersin.org]

- 8. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Metabolic engineering of plant secondary metabolites: prospects and its technological challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. [publications.scilifelab.se]

- 16. sunlongbiotech.com [sunlongbiotech.com]

- 17. researchgate.net [researchgate.net]

- 18. Phenylalanine Ammonia-Lyase (PAL) Activity Assay Kit - Profacgen [profacgen.com]

- 19. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ils.unc.edu [ils.unc.edu]

- 21. Heterologous protein expression in E. coli [protocols.io]

- 22. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. protocols.io [protocols.io]

In Silico Modeling of Cinnamic Acid Interactions with Protein Targets: A Technical Guide

Abstract

Cinnamic acid and its derivatives represent a significant class of naturally occurring phenolic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and neuroprotective effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for the rational design of novel therapeutics. In silico modeling, encompassing techniques such as molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, has become an indispensable tool for elucidating the interactions between these small molecules and their protein targets at an atomic level.[3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the computational approaches used to study this compound-protein interactions, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Introduction to this compound and its Therapeutic Potential

This compound is an organic aromatic acid naturally found in various plants, fruits, and honey, such as Cinnamomum cassia.[1][2] Its structure, featuring a phenyl ring attached to an acrylic acid moiety, serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with enhanced biological efficacy.[4] These derivatives have been shown to modulate the activity of numerous protein targets involved in critical disease pathways. Computational studies have been instrumental in identifying and characterizing these interactions, accelerating the drug discovery process by predicting binding affinities and mechanisms of action before undertaking costly and time-consuming experimental work.[3][5]

Key Protein Targets of this compound Derivatives

In silico studies have identified several key protein families that are effectively targeted by this compound and its derivatives. These proteins are often implicated in the pathogenesis of cancer, metabolic disorders, and inflammatory diseases.

-

Matrix Metalloproteinases (MMPs): Particularly MMP-9, a zinc-dependent enzyme involved in extracellular matrix degradation. Its overexpression is linked to cancer invasion and metastasis.[1][6][7] this compound derivatives have been investigated as potential MMP-9 inhibitors.[1][7][8][9]

-

Xanthine Oxidase (XO): A key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to uric acid. Inhibition of XO is a therapeutic strategy for managing hyperuricemia and gout.[10][11]

-

Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of the insulin signaling pathway, making it a prime target for the treatment of type 2 diabetes and obesity.[2][12]

-

Oncogenic Protein Kinases: This large family of enzymes, including Epidermal Growth Factor Receptor (EGFR), plays a central role in cell signaling networks that control growth and proliferation.[13] Dysregulation of these kinases is a hallmark of many cancers.

-

Glucosyltransferase (GTFase): An enzyme produced by Streptococcus mutans that is crucial for the formation of dental plaque and the development of dental caries.[14]

Quantitative Analysis of this compound-Protein Interactions

Molecular docking and other computational methods provide quantitative estimates of the binding affinity between a ligand and its target protein. These values, such as binding energy (ΔG) and the inhibition constant (Ki), are critical for comparing the potency of different compounds.

Table 1: Molecular Docking Results for this compound Derivatives against Matrix Metalloproteinase-9 (MMP-9)

| Compound/Derivative | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues | Reference |

| Rosmarinic Acid | -14.88 | Not Specified | Not Specified | [8] |

| Cynarin | -13.65 | 17.37 pM | Not Specified | [1][8] |

| Chlorogenic Acid | -12.56 | 557.56 pM | Not Specified | [1][8] |

| Phenyl Amide Cinnamate | -9.64 | 0.085 µM | Not Specified | [3] |

| Novel Derivative (Compound 5) | Not Specified | IC50: 10.36 µM | Leu188, Ala189, Glu227 | [3][6][9] |

Table 2: Molecular Docking Results for this compound Derivatives against Xanthine Oxidase (XO)

| Compound/Derivative | Binding Energy (ΔG, kcal/mol) | IC50 Value | Key Interacting Residues | Reference |